molecular formula C8H8BrNO2 B1383055 5-BRomo-2-(oxetan-3-yloxy)pyridine CAS No. 1600912-06-8

5-BRomo-2-(oxetan-3-yloxy)pyridine

Cat. No.: B1383055
CAS No.: 1600912-06-8
M. Wt: 230.06 g/mol
InChI Key: ABHZSCAWJZVAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(oxetan-3-yloxy)pyridine is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. The compound consists of a pyridine ring substituted with a bromine atom at the 5-position and an oxetane ring at the 2-position through an oxygen linkage. This structural configuration imparts distinct chemical and physical properties to the compound, making it valuable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 5-bromopyridine-2-ol with oxetane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-bromopyridine-2-ol and oxetane.

    Reagents: A suitable base such as sodium hydride or potassium carbonate.

    Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as column chromatography and recrystallization. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or cyclic products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-(oxetan-3-yloxy)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .

Scientific Research Applications

5-Bromo-2-(oxetan-3-yloxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its potential use in the development of new drugs for the treatment of various diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The oxetane ring and bromine atom play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(oxetan-3-yloxy)pyridine: Similar structure with a chlorine atom instead of bromine.

    5-Fluoro-2-(oxetan-3-yloxy)pyridine: Similar structure with a fluorine atom instead of bromine.

    5-Iodo-2-(oxetan-3-yloxy)pyridine: Similar structure with an iodine atom instead of bromine.

Uniqueness

5-Bromo-2-(oxetan-3-yloxy)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHZSCAWJZVAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BRomo-2-(oxetan-3-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-BRomo-2-(oxetan-3-yloxy)pyridine
Reactant of Route 3
Reactant of Route 3
5-BRomo-2-(oxetan-3-yloxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-BRomo-2-(oxetan-3-yloxy)pyridine
Reactant of Route 5
Reactant of Route 5
5-BRomo-2-(oxetan-3-yloxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-BRomo-2-(oxetan-3-yloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.